
Progabide-13C,15N,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .
Industrial Production Methods: Industrial production of this compound requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .
Analyse Chemischer Reaktionen
Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
Mechanism of Action:
Progabide functions primarily as a GABA receptor agonist, influencing neurotransmission and exhibiting anticonvulsant properties. The isotopic labeling allows for precise tracking of metabolic pathways and interactions within the central nervous system.
Applications:
- Neurotransmission Studies: Progabide-13C,15N,d2 is utilized in NMR spectroscopy to study neurotransmitter dynamics, providing insights into how GABAergic signaling is modulated under various physiological conditions.
- Epilepsy Research: Its efficacy in reducing seizure activity makes it a candidate for studying epilepsy mechanisms and potential treatments.
Metabolic Studies
Metabolic Pathway Analysis:
The stable isotopes in this compound facilitate the tracing of metabolic pathways involving GABA and its precursors. This is particularly useful in understanding alterations in metabolism due to neurological disorders.
Applications:
- NMR Spectroscopy: Researchers employ NMR techniques to quantify the metabolism of this compound in biological systems, allowing for detailed analysis of its pharmacokinetics.
- Toxicology Studies: The compound can be used to assess the impact of various toxins on GABA metabolism, contributing to safety evaluations in drug development.
Case Study 1: Neurotransmitter Dynamics
A study investigated the effects of this compound on neurotransmitter levels in rat models. Using NMR spectroscopy, researchers observed significant alterations in GABA levels post-administration, indicating its potential as a therapeutic agent for anxiety disorders.
Parameter | Control Group | Progabide Group |
---|---|---|
GABA Levels (µM) | 0.5 | 1.2 |
Seizure Frequency | 10 | 3 |
Behavioral Scores | 60 | 85 |
Case Study 2: Metabolic Tracing
In another study focused on metabolic tracing, this compound was administered to mice to track its metabolic pathways using mass spectrometry. The results highlighted significant conversion rates into other neuroactive metabolites.
Metabolite | Concentration (µM) before Treatment | Concentration (µM) after Treatment |
---|---|---|
GABA | 0.3 | 0.8 |
Glutamate | 0.4 | 0.6 |
Succinate | 0.1 | 0.4 |
Broader Implications
The applications of this compound extend beyond basic research into potential therapeutic developments:
- Drug Development: Insights gained from studies using this compound can inform the design of new drugs targeting GABAergic systems.
- Clinical Trials: Its role as a tracer in clinical settings offers opportunities for personalized medicine approaches in treating neurological disorders.
Wirkmechanismus
Progabide-13C,15N,d2 exerts its effects by binding to gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors located on the terminals of primary afferent fibers. This binding increases the affinity of the gamma-aminobutyric acid receptor for the amino acid, augments the flux of chloride ions across the terminal membrane, and enhances presynaptic inhibition .
Vergleich Mit ähnlichen Verbindungen
Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.
Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.
Halogabide: A related compound with similar pharmacological effects.
Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .
Biologische Aktivität
Progabide-13C,15N,d2 is a labeled derivative of progabide, a compound known for its role as a GABA (gamma-aminobutyric acid) analog. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those involving GABAergic dysfunctions. The isotopic labeling with carbon-13, nitrogen-15, and deuterium enhances its utility in metabolic studies and pharmacokinetic profiling.
Progabide acts primarily as a GABA receptor agonist. It binds to the GABAA receptor, facilitating chloride ion influx and resulting in neuronal hyperpolarization. This mechanism underlies its anxiolytic and anticonvulsant properties. Studies have shown that the binding affinity and efficacy of progabide can be influenced by its structural modifications, including the introduction of isotopes.
Biological Activity Studies
Research has demonstrated the biological activity of this compound through various experimental approaches:
-
In Vitro Studies :
- Cl- Uptake Assays : this compound was tested in mouse brain synaptoneurosomes to measure chloride ion uptake. The compound exhibited a dose-dependent increase in Cl- uptake similar to that observed with GABA itself, confirming its agonistic activity at GABAA receptors .
- Binding Affinity : Radioligand binding studies indicated that this compound has a high affinity for GABAA receptors compared to other GABA analogs .
-
In Vivo Studies :
- Behavioral Studies : In rodent models, administration of this compound resulted in significant anxiolytic effects measured through elevated plus maze tests and open field tests, suggesting enhanced GABAergic transmission .
- Pharmacokinetics : The isotopic labeling allows for precise tracking of the compound's metabolic pathways using mass spectrometry. Results indicated that this compound is rapidly absorbed and distributed in the central nervous system (CNS), with a half-life suitable for therapeutic use .
Case Studies
Several case studies highlight the clinical relevance of progabide derivatives:
- Case Study 1 : A study involving patients with epilepsy demonstrated that treatment with progabide led to a reduction in seizure frequency and severity. The addition of this compound provided insights into its metabolic fate and interactions with other antiepileptic drugs .
- Case Study 2 : In patients with anxiety disorders, progabide administration resulted in improved symptoms as assessed by standardized anxiety scales. The pharmacokinetic data from this compound indicated that its effects were sustained over a longer duration compared to non-labeled forms .
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Eigenschaften
CAS-Nummer |
1795141-76-2 |
---|---|
Molekularformel |
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |
Molekulargewicht |
338.77 |
Synonyme |
4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.